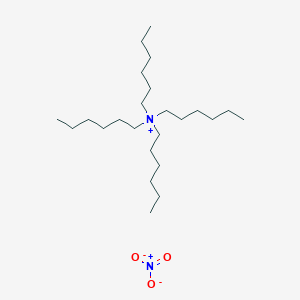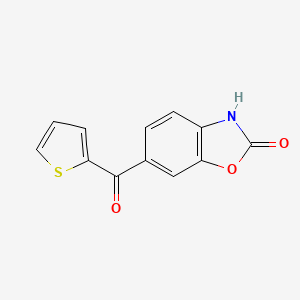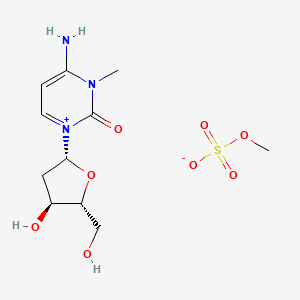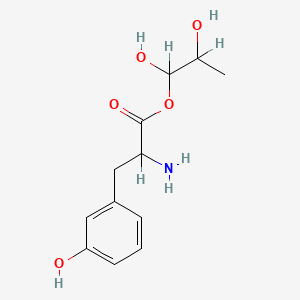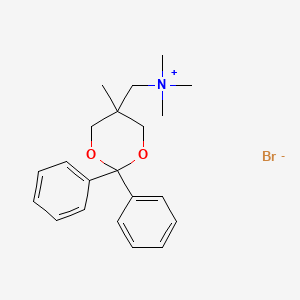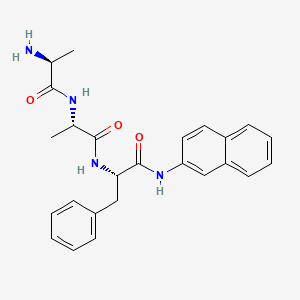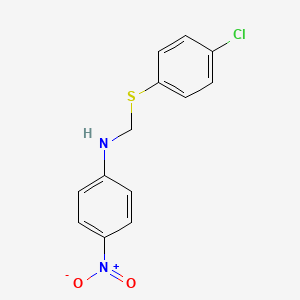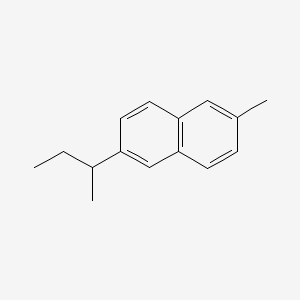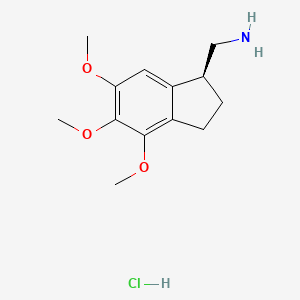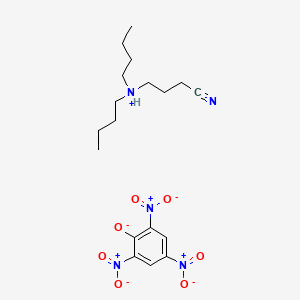![molecular formula C7H11NO B13768601 (1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one CAS No. 566151-87-9](/img/structure/B13768601.png)
(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,5S,6S)-5-Methyl-2-azabicyclo[410]heptan-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a ketone in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The nitrogen atom in the ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield halogenated derivatives.
科学研究应用
Chemistry
In chemistry, (1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study the function of certain enzymes or receptors. Its bicyclic structure allows it to interact with biological molecules in specific ways, making it useful in biochemical research.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of (1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction pathways, enzyme inhibition, or receptor activation.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
Sulfur Compounds: Compounds containing sulfur that may have similar reactivity but different applications.
Cycloalkanes: Compounds with similar ring structures but lacking the nitrogen atom present in (1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one.
Uniqueness
The uniqueness of this compound lies in its bicyclic structure with a nitrogen atom, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
属性
CAS 编号 |
566151-87-9 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC 名称 |
(1S,5S,6S)-5-methyl-2-azabicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C7H11NO/c1-4-2-7(9)8-6-3-5(4)6/h4-6H,2-3H2,1H3,(H,8,9)/t4-,5-,6-/m0/s1 |
InChI 键 |
VMMBPGXMECNGGH-ZLUOBGJFSA-N |
手性 SMILES |
C[C@H]1CC(=O)N[C@@H]2[C@H]1C2 |
规范 SMILES |
CC1CC(=O)NC2C1C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
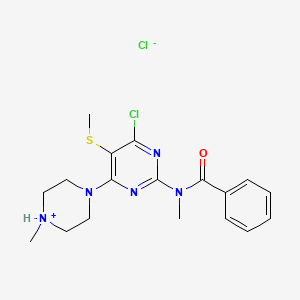
![3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B13768532.png)
